

comparative stability analysis of different 4-phenylpiperidine salts

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Compound of Interest

Compound Name: 1-(4-Phenyl-4-piperidyl)propan-1-one hydrochloride

CAS No.: 15847-64-0

Cat. No.: B104978

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Comparative Stability Analysis of 4-Phenylpiperidine Salts

A Technical Guide for Pharmaceutical Development

Executive Summary

The 4-phenylpiperidine scaffold (CAS 771-99-3) is a privileged pharmacophore found in numerous analgesic (e.g., Pethidine, Fentanyl precursors) and antidepressant (e.g., Paroxetine) drugs.[1] While the Hydrochloride (HCl) salt is the industry standard due to cost and solubility, it is not always the optimal form for stability or bioavailability.[2]

This guide provides a comparative analysis of the 4-phenylpiperidine core across different salt forms. It synthesizes physicochemical data and stability profiles to assist researchers in selecting the optimal counterion.[2] We demonstrate that while HCl offers superior aqueous solubility, organic salts like Maleate and Mesylate often provide enhanced solid-state stability and reduced hygroscopicity.[2]

Comparative Analysis: Physicochemical & Stability Profiles

The selection of a salt form fundamentally alters the solid-state lattice energy, melting point, and hygroscopicity of the API (Active Pharmaceutical Ingredient). The following analysis compares the standard HCl form against the Free Base and common organic salt alternatives.

Physicochemical Properties Matrix[1]

Property	Free Base	Hydrochloride (HCl)	Maleate / Fumarate	Mesylate
Physical State	Low-melting solid (MP: 61–65°C)	High-melting crystalline solid (>200°C)	Crystalline solid	Crystalline solid
Aqueous Solubility	Low (Lipophilic)	High (Hydrophilic)	Moderate to High	High
Hygroscopicity	Low	Moderate to High (Critical RH often <80%)	Low (Generally non-hygroscopic)	Moderate (Can be deliquescent)
Thermal Stability	Poor (Prone to sublimation/oxidation)	Excellent (Lattice stabilization)	Good	Good
pKa Match	N/A (pKa ~10. [2]2)	Excellent (Strong Acid)	Good (Weak Acid, pKa ~1.9)	Excellent (Strong Acid)

“

Technical Insight: The Free Base has a low melting point (61–65°C), making it unsuitable for solid dosage forms due to processing challenges (sticking, melting during milling).[2] Salt formation is strictly required to raise the melting point above 150°C for thermal stability during manufacturing.[2]

Stability & Degradation Profiles

Thermal Stability

- HCl Salt: Exhibits the highest thermal stability due to strong ionic lattice forces.[2] Degradation typically occurs only above 200°C.[2]
- Free Base: Prone to oxidation at the secondary amine nitrogen (N-oxide formation) and potential sublimation at elevated temperatures.[2]

Hygroscopicity & Hydrolysis

- HCl Risk: Many amine HCl salts are hygroscopic.[2] Moisture uptake can catalyze hydrolysis if the derivative contains ester linkages (e.g., Pethidine).
- Organic Salt Advantage: Maleate and Fumarate salts often form dense, non-hygroscopic crystal lattices.[2] For 4-phenylpiperidine derivatives, switching from HCl to Maleate can significantly improve shelf-life in humid zone IV climatic conditions.[2]

Case Study: Paroxetine (4-Phenylpiperidine Derivative)

- Scenario: Paroxetine exists as both HCl hemihydrate and Mesylate.[2]
- Data: The Mesylate salt was developed to overcome specific patent and hygroscopicity issues.[2] Studies showed the Mesylate had higher solubility in certain organic media and comparable bioavailability, demonstrating that organic salts are viable, high-performance alternatives to HCl.

Experimental Protocols

Protocol A: Rational Salt Selection (The "pKa Rule")

Objective: Determine the viable counterions for 4-phenylpiperidine (pKa ~10.2). Principle: For a stable salt,

[2]

- Calculate

:

- HCl (pKa -6):

(Excellent)

- Methanesulfonic Acid (pKa -1.2):

(Excellent)

- Maleic Acid (pKa 1.9):

(Good)

- Citric Acid (pKa 3.1):

(Acceptable)

- Screening: Dissolve Free Base in Ethanol/Acetone (1:1). Add acid (1.1 eq). Cool to 4°C.[2]
- Evaluation: Filter precipitate. Analyze by DSC (Melting Point) and XRPD (Crystallinity).[2]

Protocol B: Forced Degradation (Stress Testing)

Objective: Compare the stability of isolated salts.

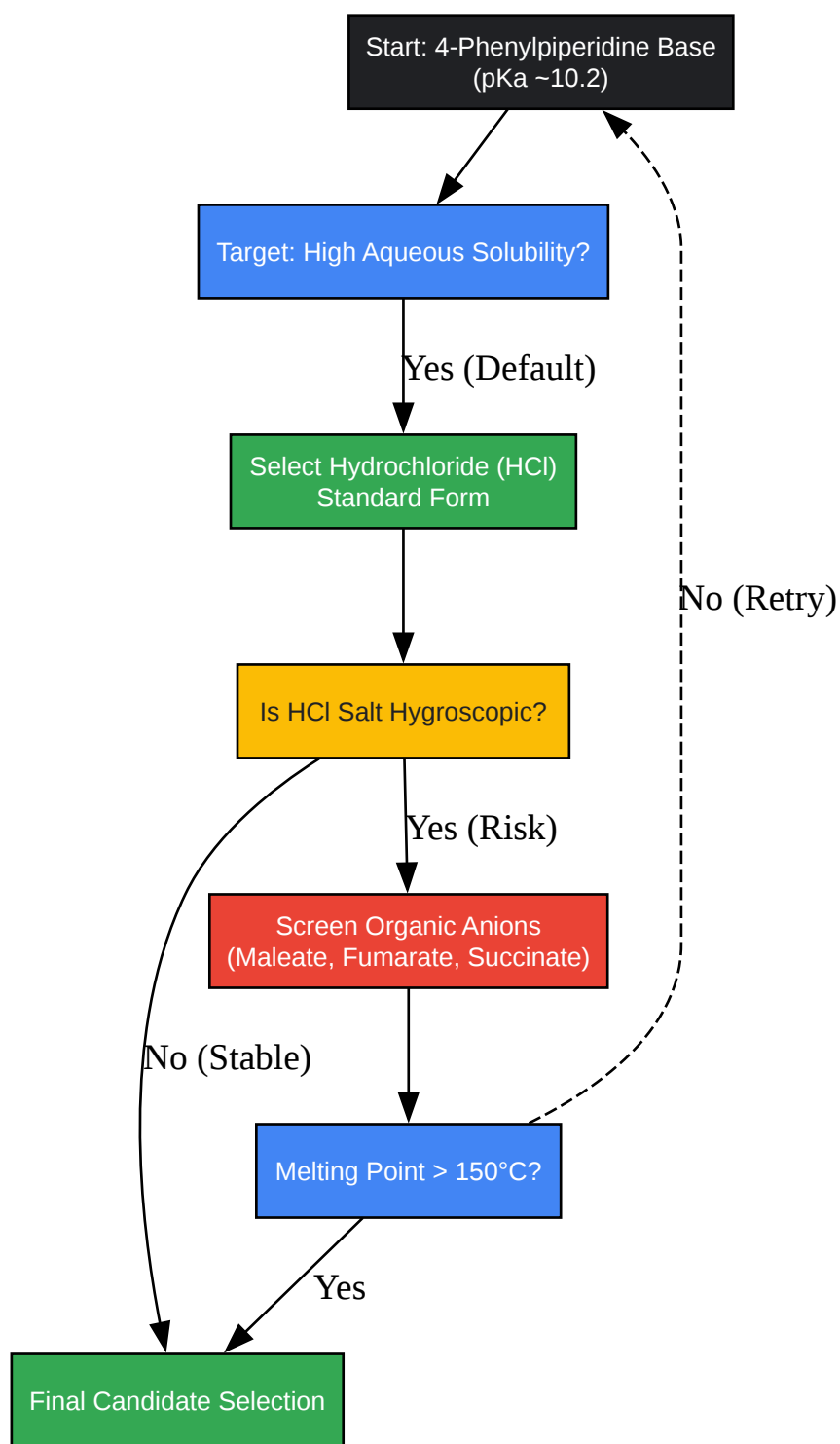
- Sample Prep: Weigh 50 mg of each salt (HCl, Maleate, Free Base).
- Stress Conditions:

- Thermal: 60°C for 14 days.
- Oxidative: 3% H₂O₂ at RT for 24 hours.
- Photolytic: 1.2 million lux-hours (ICH Q1B).[2]
- Analysis: Dilute in Mobile Phase. Inject into HPLC.
 - Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm.[2]
 - Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[2]
 - Detection: UV at 210 nm (Amine absorption).[2]
- Criteria: Calculate % degradation relative to T=0 standard.

Visualizations

Diagram 1: Salt Selection Decision Tree

This logic flow ensures the selection of a counterion that balances solubility with solid-state stability.[2]

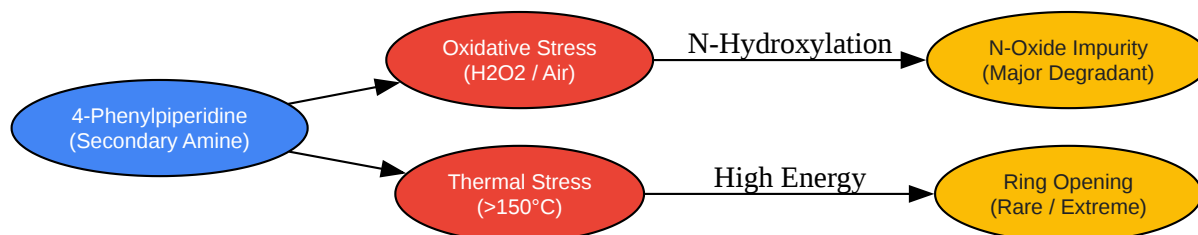


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Caption: Decision matrix for selecting between inorganic (HCl) and organic (Maleate/Fumarate) salts based on hygroscopicity and thermal stability thresholds.

Diagram 2: Degradation Pathways of 4-Phenylpiperidine

Understanding these pathways is critical for interpreting stress test results.[2]



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Caption: Primary degradation pathways. The secondary amine is susceptible to N-oxidation, which is mitigated by salt formation (protonation of the amine).

References

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